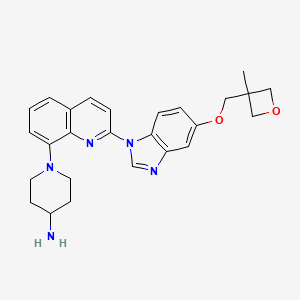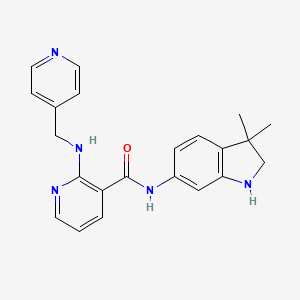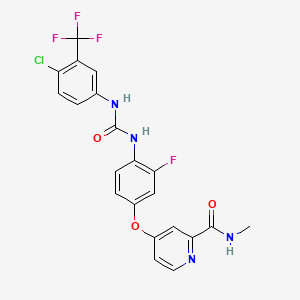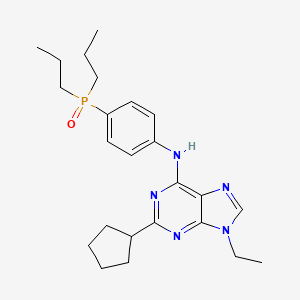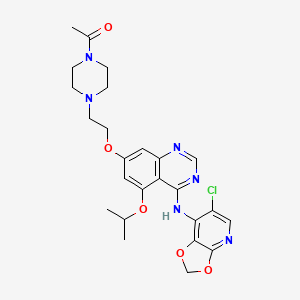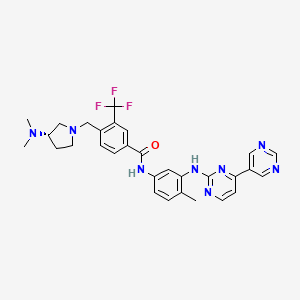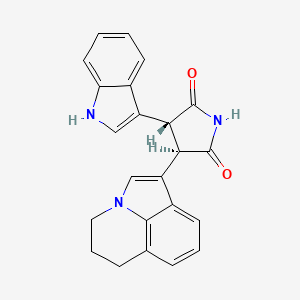
替凡替尼
概述
描述
替凡替尼,也称为 ARQ197,是一种实验性的小分子抗癌药物。它是一种双吲哚马来酰亚胺,在体外与去磷酸化 MET 激酶结合。 MET 是一种生长因子受体,替凡替尼正在临床试验中作为一种高度选择性的 MET 抑制剂 。 替凡替尼的作用机制尚不清楚,它通过独立于其与 MET 结合能力的分子机制表现出细胞毒性活性 .
科学研究应用
化学: 替凡替尼独特的结构和反应性使其成为化学研究的关注对象。
生物学: 替凡替尼已被证明可以抑制 VEGF 信号通路,并在具有 c-MET 或 VEGFA 扩增的胃癌细胞中诱导凋亡.
医学: 替凡替尼正在临床试验中用于治疗多种癌症,包括非小细胞肺癌、肝细胞癌和食道癌.
工业: 替凡替尼的工业应用主要集中在其作为制药行业治疗剂的潜力。
未来方向
Tivantinib was better in prolonging progression-free survival (PFS) but not overall survival (OS) in patients with solid tumors . High MET expression cancers may benefit from tivantinib . In the future, high selective MET inhibitors combined with a biomarker-driven patient selection may provide a potentially viable therapeutic strategy for patients with advanced hepatocellular carcinoma .
作用机制
生化分析
Biochemical Properties
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis . It binds to the dephosphorylated MET kinase, locking it in the inactive configuration and suppressing downstream intracellular signaling pathways .
Cellular Effects
Tivantinib has been shown to inhibit the VEGF signaling pathway and induce apoptosis in gastric cancer cells with c-MET or VEGFA amplification . It has also been found to induce the best inhibition effect in certain cell lines, but not in others . Furthermore, Tivantinib can directly bind microtubules, inducing mitotic catastrophe and cell cycle arrest by disrupting microtubule function or microtubule depolymerization .
Molecular Mechanism
The mechanism of action of Tivantinib is still unclear . It is known that Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies Tivantinib cytotoxicity .
Temporal Effects in Laboratory Settings
Tivantinib is rapidly absorbed and metabolized after oral administration . Most of the total radioactivity resides in plasma and is not highly associated with red blood cells . The mean recovery of radioactivity in feces and urine is 87.2% .
Dosage Effects in Animal Models
In a study by Previdi et al., they found that a 120 mg/kg dose of Tivantinib could dramatically repress the growth of the subcutaneous tumor, metastatic growth of breast cancer cells in bone, and tumor-induced osteolysis .
Metabolic Pathways
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .
Transport and Distribution
Tivantinib is a substrate of ATP-binding cassette super-family G member 2 (ABCG2), and therefore, ABCG2 overexpression may decrease its therapeutic effect . Tivantinib upregulated the protein expression of ABCG2 without altering the cell surface localization of ABCG2, leading to increased resistance to substrate drugs .
准备方法
在公开的资料中没有详细说明替凡替尼的合成路线和反应条件。 已知替凡替尼是一种在针对凋亡诱导剂的细胞筛选中发现的依替泊苷衍生物 。 现有的文献中没有明确记录替凡替尼的工业生产方法。
化学反应分析
替凡替尼经历各种类型的化学反应,包括:
氧化和还原: 这些反应在许多药物的代谢途径中很常见。
取代反应: 替凡替尼可以发生取代反应,尤其是在特定试剂和条件下。
常见试剂和条件:
主要产物: 这些反应形成的主要产物在现有的资料中没有明确详细说明。
相似化合物的比较
替凡替尼通常与其他 c-MET 抑制剂(如克唑替尼和 PHA-665752)进行比较。 与替凡替尼不同,这些抑制剂抑制了依赖 c-MET 的癌症的生长,但没有抑制不依赖 c-MET 的癌症的生长 。 另一方面,替凡替尼以相似的效力抑制依赖 c-MET 和非依赖 c-MET 细胞的细胞活力 。 这表明替凡替尼以独立于 c-MET 状态的方式表现出其抗肿瘤活性。 类似的化合物包括:
- 克唑替尼
- PHA-665752
- 长春新碱
- E7010
属性
IUPAC Name |
(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920316 | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion and metastasis. C-Met is abnormally activated in most cancers and is believed to control multiple signal transduction pathways involved in tumor growth and metastasis. | |
| Record name | Tivantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
905854-02-6 | |
| Record name | Tivantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 905854-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIVANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
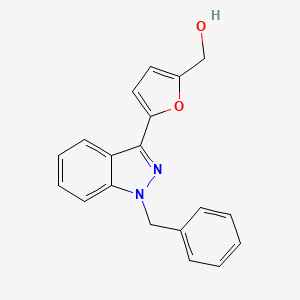
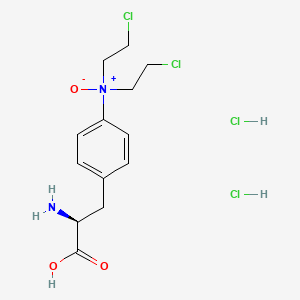

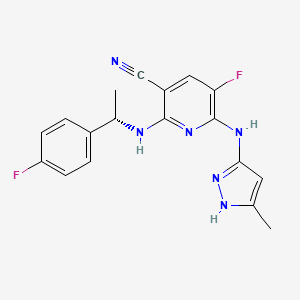
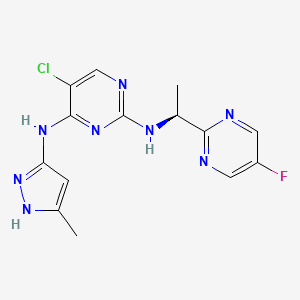
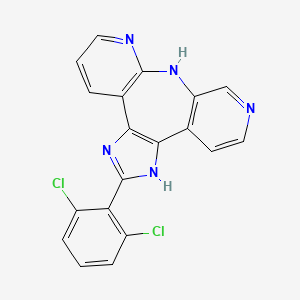
![2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B1684630.png)
